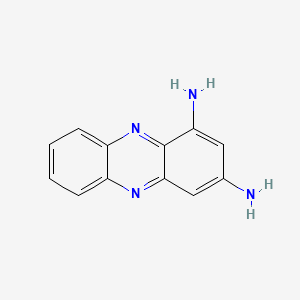

Phenazine-1,3-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenazine-1,3-diamine is a nitrogen-containing heterocyclic compound belonging to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of phenazine-1,3-diamine typically involves the condensation of 1,2-diaminobenzenes with various 2-carbon units. Common methods include:

Wohl–Aue Method: This method involves the reaction of aniline derivatives with nitrobenzene in the presence of a base.

Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with aldehydes or ketones.

Reductive Cyclization: This involves the cyclization of diphenylamines under reductive conditions.

Oxidative Cyclization: This method uses oxidative agents to cyclize 1,2-diaminobenzenes or diphenylamines.

Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and catalytic processes are common in industrial settings to enhance efficiency and scalability .

化学反応の分析

Types of Reactions: Phenazine-1,3-diamine undergoes various chemical reactions, including:

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This involves the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted phenazine derivatives, which exhibit enhanced biological and chemical properties .

科学的研究の応用

Phenazine-1,3-diamine has a wide range of applications in scientific research:

作用機序

The mechanism of action of phenazine-1,3-diamine involves its ability to serve as an electron shuttle, modifying cellular redox states and acting as a cell signal that regulates gene expression . It contributes to biofilm formation and enhances bacterial survival by serving as an electron acceptor . In eukaryotic cells, it can induce apoptosis through the generation of reactive oxygen species (ROS) .

類似化合物との比較

Phenazine-1,3-diamine can be compared with other phenazine derivatives such as:

Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.

Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas aeruginosa.

Clofazimine: An antituberculosis agent used as a prototype to develop new drugs.

This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties compared to other phenazine derivatives .

生物活性

Phenazine-1,3-diamine is a nitrogen-containing heterocyclic compound that belongs to the phenazine family. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antitumor, antioxidant, and neuroprotective properties. This article delves into the various biological activities of this compound, supported by case studies and research findings.

Overview of this compound

Phenazines are characterized by their unique chemical structure, which consists of two fused benzene rings containing nitrogen atoms. The biological activities of phenazine derivatives are largely attributed to their ability to generate reactive oxygen species (ROS), interact with DNA, and modulate various cellular pathways .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that phenazine derivatives can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several phenazine derivatives against common bacterial strains. The results showed that this compound had a minimum inhibitory concentration (MIC) of 4 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4 | Staphylococcus aureus |

| Escherichia coli |

Antitumor Activity

This compound has been investigated for its anticancer potential. Various studies have highlighted its efficacy against different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it showed an IC50 of 20 μg/mL against HeLa cells and 24 μg/mL against MCF-7 breast cancer cells .

| Cell Line | IC50 (μg/mL) |

|---|---|

| HeLa | 20 |

| MCF-7 | 24 |

The mechanism underlying the biological activities of this compound is multifaceted:

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits biofilm formation.

- Antitumor Mechanism : It induces apoptosis in cancer cells through the mitochondrial pathway by activating caspase-3 and downregulating Bcl-2 expression .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Preliminary studies indicate its potential to protect neuronal cells from oxidative stress and apoptosis.

Research Findings

In a recent study, Phenazine derivatives were shown to reduce neuronal cell death induced by oxidative stress in vitro. The protective effect was attributed to the compound's antioxidant properties .

特性

IUPAC Name |

phenazine-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-7-5-8(14)12-11(6-7)15-9-3-1-2-4-10(9)16-12/h1-6H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEXLMJDNCJTGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C=C(C3=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668462 |

Source

|

| Record name | Phenazine-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18450-11-8 |

Source

|

| Record name | Phenazine-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。